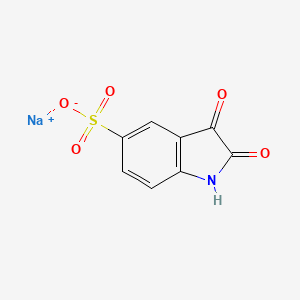

2,3-二氧代吲哚-5-磺酸钠

描述

Synthesis Analysis

The synthesis of sodium 2,3-dioxoindoline-5-sulfonate can be inferred from methods applied to similar sulfonate compounds. For instance, sulfonation reactions involving direct or indirect synthesis routes are common for creating sodium sulfonates. Such methods depend on the starting materials and the specific equipment available, indicating a versatile approach to synthesizing sulfonated compounds (Huang Yan, 2002).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray diffraction, NMR, and IR spectroscopy. These methodologies allow for the detailed characterization of a compound's structure, including bond lengths, molecular geometry, and functional group orientation. Although specific analyses of sodium 2,3-dioxoindoline-5-sulfonate are not directly available, analogous structures such as sodium 5-sulfosalicylate dihydrate provide insight into how sulfonate groups interact within a molecular framework, including coordination modes and intermolecular hydrogen bonding (A. Marzotto et al., 2001).

Chemical Reactions and Properties

Sulfonates participate in various chemical reactions, including sulfonylation and coupling reactions. These processes are vital for creating complex molecules, indicating the reactivity of sulfonate groups toward different chemical transformations. For example, the Pd(II)-catalyzed direct sulfonylation of unactivated C(sp^3)-H bonds with sodium sulfinates demonstrates the functional group tolerance and the ability to modify complex molecules through sulfonylation (Weihao Rao et al., 2015).

Physical Properties Analysis

The physical properties of sodium 2,3-dioxoindoline-5-sulfonate, such as solubility, melting point, and density, are crucial for its application in various fields. While specific data on this compound are scarce, the study of sodium sulfonate-functionalized poly(ether ether ketone)s reveals how the introduction of sulfonate groups affects properties like thermal stability and solubility, suggesting similar considerations for sodium 2,3-dioxoindoline-5-sulfonate (Feng Wang et al., 1998).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and compatibility of sodium 2,3-dioxoindoline-5-sulfonate with various reagents and conditions. For instance, copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates showcases the regioselectivity and yield of sulfonation reactions, offering insights into the chemical behavior of sulfonate compounds (Jidan Liu et al., 2015).

科学研究应用

1. 导电材料开发

2,3-二氧代吲哚-5-磺酸钠在导电材料的开发中具有潜在应用。例如,水溶性聚噻吩衍生物(包括聚(2-(3-噻吩氧基)乙烷磺酸钠))表现出自酸掺杂反应。该反应导致产生在可见光范围内吸收率低的导电性很高的材料。由于其稳定性和导电性,此类材料在各种技术应用中可能具有重要意义(Chayer、Faid 和 Leclerc,1997)。

2. 有机电极材料

在电池技术领域,2,3-二氧代吲哚-5-磺酸钠衍生物(如磺酸钠基团取代的蒽醌)已被测试作为钾电池中的有机正极材料。这些衍生物显示出增强的电化学性能,特别是良好的循环稳定性和容量保持率,为开发高性能有机电极材料提供了一条途径(Zhao、Yang、Sun 和 Xu,2018)。

3. 制药应用

在避免药物使用和副作用细节的同时,值得注意的是,2,3-二氧代吲哚-5-磺酸钠及其衍生物已在制药领域得到探索。例如,其衍生物磺酸钠偶氮烯已被研究其抗炎特性和在治疗咽炎和其他炎症性疾病中的潜在用途(Sakai 和 Misawa,2005)。

4. 水处理和环境应用

在环境科学中,2,3-二氧代吲哚-5-磺酸钠衍生物在水处理中具有应用。例如,纸张制造的副产品木质素磺酸钠已被评估为沙漠修复中正向渗透中的汲取溶质。该应用可能是管理干旱环境中水资源的可持续途径(Duan、Litwiller、Choi 和 Pinnau,2014)。

属性

IUPAC Name |

sodium;2,3-dioxo-1H-indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5S.Na/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;/h1-3H,(H,9,10,11)(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARHTEOJTOSPMY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025452 | |

| Record name | Isatin-5-sulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-isatinsulfonic acid, sodium salt is an orange powder. (NTP, 1992) | |

| Record name | 5-ISATINSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 5-ISATINSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

80789-74-8 | |

| Record name | 5-ISATINSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isatin-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin-5-sulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | 5-ISATINSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

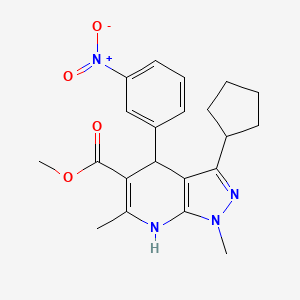

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)

![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)

![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)

![[[2-[(4,5-dimethyl-2-thiazolyl)amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1226842.png)

![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)

![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)